![molecular formula C13H13FN2O2S B6008426 2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone
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Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FPTP and is synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action of FPTP is not fully understood. However, it has been proposed that FPTP inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the death of cancer cells. FPTP has also been found to interact with neurotransmitter receptors, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPTP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that FPTP inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In addition, FPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. FPTP has also been found to interact with neurotransmitter receptors, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of FPTP is its potential use in the development of new cancer therapies and antibiotics. FPTP has also been found to have potential use in the treatment of neurological disorders. However, one of the limitations of FPTP is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of FPTP is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research related to FPTP. One area of research is the development of new cancer therapies and antibiotics based on the properties of FPTP. Another area of research is the study of the mechanism of action of FPTP, which could lead to a better understanding of its potential therapeutic uses. Additionally, there is potential for the development of new drugs for the treatment of neurological disorders based on the properties of FPTP. Overall, FPTP is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
The synthesis of FPTP involves the reaction of 2-(2-fluorophenoxy)ethylthiol with 6-methyl-4(1H)-pyrimidinone in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and for a specific duration. The resulting product is purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
FPTP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. FPTP has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, FPTP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPXPJXKUZIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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